Home > Products > Screening Compounds P93152 > 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 955304-69-5

6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-2636102
CAS Number: 955304-69-5
Molecular Formula: C23H25N7
Molecular Weight: 399.502
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse pharmacological properties. This compound features a complex structure that includes a pyrazolo-pyrimidine core, substituted phenyl groups, and a piperazine moiety. The significance of this compound lies in its potential applications in medicinal chemistry, particularly as an anticancer agent and enzyme inhibitor.

Source and Classification

The classification of this compound falls under heterocyclic compounds, specifically pyrazolo[3,4-d]pyrimidines. These compounds have been studied for their biological activities, including anticancer properties and inhibition of various kinases involved in cell signaling pathways. The synthesis and characterization of such compounds have been documented in various scientific literature, highlighting their potential as therapeutic agents against cancer and other diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be approached through several methods. A notable one-flask synthesis method involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3) followed by heterocyclization using hexamethyldisilazane. This method allows for the formation of the pyrazolo[3,4-d]pyrimidine core efficiently .

The general procedure includes:

  1. Reacting 5-aminopyrazole with PBr3 in a suitable solvent (commonly N,N-dimethylformamide) at elevated temperatures.
  2. Adding an amine such as hexamethyldisilazane to facilitate cyclization.
  3. Purifying the product through chromatography to yield the desired pyrazolo[3,4-d]pyrimidine derivative.

This synthetic route has shown good yields and can be adapted for various substitutions on the phenyl groups .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be explored through various chemical reactions typical of pyrazolo[3,4-d]pyrimidines. These include:

  1. Substitution Reactions: The presence of nitrogen atoms allows for nucleophilic substitutions.
  2. Cyclization: The compound can undergo further cyclization reactions to generate more complex derivatives.
  3. Hydrogenation: Under specific conditions, it may also react with hydrogen to saturate double bonds within the structure.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action for 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves its role as an inhibitor of specific kinases involved in cancer cell proliferation. The compound's structural similarity to adenosine triphosphate (ATP) allows it to competitively inhibit kinase enzymes such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDK) .

Upon binding to these targets, it disrupts normal signaling pathways that regulate cell growth and survival, leading to apoptosis in cancer cells. Molecular docking studies have further elucidated the binding affinities and interactions between this compound and its target proteins .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

  • Melting Point: Typically ranges from 150°C to 160°C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Can undergo electrophilic substitution due to the presence of aromatic rings .
Applications

Scientific Uses

The applications of 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are primarily found in medicinal chemistry:

  1. Anticancer Research: It has demonstrated significant activity against various cancer cell lines through kinase inhibition.
  2. Enzyme Inhibition Studies: The compound serves as a model for developing new inhibitors targeting kinases involved in cancer progression.
  3. Drug Development: It is being explored as a lead compound for synthesizing more potent analogs with improved efficacy and selectivity against specific cancer types .
Introduction to Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

Structural Analogs of Purine Bases: Relevance to Drug Design

The pyrazolo[3,4-d]pyrimidine scaffold represents a strategic bioisostere of naturally occurring purine bases, adenine and guanine, which are fundamental components of nucleic acids and cellular energy carriers like ATP. This structural mimicry enables targeted interference with purine-binding biological macromolecules, particularly kinases and phosphotransferases, which are critical regulators in oncogenic signaling pathways [4] [6]. The nitrogen atom at position 1 (N1) and the fused pyrimidine ring create a planar, electron-rich system that closely replicates the hydrogen-bonding patterns and π-orbital geometry of endogenous purines. This allows competitive occupation of ATP-binding pockets in kinases, thereby inhibiting aberrant phosphorylation events that drive cancer proliferation [1] [3].

Key structural advantages of this scaffold include:

  • Modular substitution pattern: Positions 1, 3, 4, and 6 permit regioselective modifications to optimize target engagement. For example, a hydrophobic group at position 1 (e.g., phenyl in the compound 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) enhances affinity for hydrophobic Region I in kinase domains, while the 4-amino group (as in N1-diphenyl) forms critical hydrogen bonds with hinge residues like Leu83 in CDK2 [5].
  • Enhanced metabolic stability: Replacement of the purine C8-H with nitrogen (N8 in pyrazolo[3,4-d]pyrimidine) reduces susceptibility to oxidative metabolism and aldehyde oxidase degradation, improving pharmacokinetic profiles compared to purine analogs [1].
  • Electron redistribution: The scaffold’s dipole moment (∼4.5 Debye) differs from purines (∼2.3 Debye), strengthening electrostatic interactions with kinase catalytic domains. This was exploited in PAK1 inhibitors where pyrazolo[3,4-d]pyrimidine derivatives like ZMF-10 achieved IC₅₀ values of 174 nM by forming salt bridges with Asp458 [3].

Table 1: Comparative Analysis of Purine Bases and Pyrazolo[3,4-d]pyrimidine Bioisosteres

Structural FeatureAdenine/GuaninePyrazolo[3,4-d]pyrimidinePharmacological Impact
Core Aromatic SystemPurine (imidazo[4,5-d]pyrimidine)Pyrazolo[3,4-d]pyrimidineComparable π-stacking in hydrophobic kinase pockets
Hydrogen Bond Acceptor at N1PresentEnhanced (N2 instead of CH)Stronger interaction with kinase hinge region backbone NH
N7 PositionH-bond donor in guanineNitrogen (vs. carbon in purine)Enables salt bridge formation with catalytic lysine residues
C6 PositionAmino group in adenineTunable (amine, alkyl, aryl)Direct modulation of kinase selectivity and potency

These properties have enabled the development of kinase inhibitors with superior selectivity indices. For instance, in EGFR inhibitors, the scaffold’s ability to adopt a "U-shaped" conformation allows simultaneous engagement with the adenine pocket (via pyrazolo[3,4-d]pyrimidine core) and hydrophobic Region II (via C3-aryl substituents), overcoming T790M resistance mutations [1]. Similarly, CDK2 inhibitors incorporating thioglycosides at position 6 demonstrated IC₅₀ values of 57 nM, leveraging ribose-binding pocket occupation inaccessible to purine-based drugs [5].

Historical Development of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as Bioactive Agents

The therapeutic exploration of pyrazolo[3,4-d]pyrimidines originated in the 1960s with investigations into purine antimetabolites for cancer and viral infections. Early derivatives like allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine) were repurposed from gout management to oncology due to their inhibitory effects on de novo purine synthesis enzymes [4]. This established the scaffold’s capacity to disrupt nucleotide metabolism, motivating systematic structure-activity relationship (SAR) studies in the 1980s–1990s focused on antiviral and antiproliferative activities.

Key milestones include:

  • First-generation kinase inhibitors (2000–2010): Derivatives bearing 4-aminophenyl groups at position 6 were identified as ATP-competitive inhibitors of Src and Abl kinases. Compound VII (1-phenyl-3-(4-trifluoromethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) emerged as a lead with EGFR inhibition at nanomolar concentrations (IC₅₀: 28 nM), validating the scaffold’s potential for tyrosine kinase targeting [1].
  • Overcoming drug resistance (2010–2020): Structural refinements addressed mutation-induced resistance in kinases. For example, compound 12b (6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) exhibited dual inhibition of wild-type EGFR (IC₅₀: 0.016 µM) and T790M-mutant EGFR (IC₅₀: 0.236 µM) by incorporating a 3,4-dimethoxyaryl group that displaces methionine gatekeeper residues [1].
  • Diversification into non-oncological targets (2020–present): Recent applications include PAK1 inhibition for triple-negative breast cancer (e.g., ZMF-10; IC₅₀: 174 nM) and Hsp90 modulation using purine-inspired analogs. BIIB021 derivatives incorporating pyrazolo[3,4-d]pyrimidine achieved Hsp90α inhibition (IC₅₀: 0.203 µM) by optimizing hydrophobic pocket engagement [2] [3].

Table 2: Evolution of Pyrazolo[3,4-d]pyrimidine Derivatives in Targeted Therapy

EraRepresentative CompoundPrimary TargetKey AdvancementReference Activity
1960–1980AllopurinolXanthine oxidasePurine antimetabolite concept; repurposing for cancerN/A
2000–2010Compound VIIEGFRProof of kinase inhibition; nanomolar potencyIC₅₀: 28 nM (EGFR)
2015–202012bEGFRWT/T790MOvercame T790M resistance via hydrophobic tail optimizationIC₅₀: 0.016 µM (EGFRWT)
2020–PresentZMF-10PAK1High selectivity (>8-fold vs. PAK4); apoptosis inductionIC₅₀: 174 nM (PAK1)
2020–PresentThioglycoside 14CDK2/Cyclin A2Ribose pocket occupation; dual cytotoxicity/kinase inhibitionIC₅₀: 57 nM (CDK2)

Rational drug design has progressively refined substituent patterns:

  • Position 1: Aryl groups (esp. phenyl) confer metabolic stability and hydrophobic contact points. In PAK1 inhibitor ZMF-10, 1-phenyl enhanced cellular uptake by 3.5-fold compared to alkyl analogs [3].
  • Position 3: Halogens (Cl, F) or small alkyl groups improve membrane permeability. Fluorine at C3 increased log P by 0.8 units in CDK2 inhibitors, correlating with enhanced tumor penetration [5].
  • Position 4: Amino linkers enable hydrogen bonding to kinase hinge regions. In EGFR inhibitors, 4-anilino groups formed bidentate H-bonds with Met793, reducing Kd by 12-fold versus O-methyl derivatives [1].
  • Position 6: Piperazine, morpholine, or thioglycosides modulate solubility and target specificity. The 4-ethylpiperazin-1-yl group in the compound 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides basicity (pKa ∼8.5) for salt formation and ionic interactions with Asp residues in kinases [5].

The integration of computational methods (e.g., molecular docking against EGFRT790M [1]) and fragment-based design has accelerated lead optimization. Current efforts focus on macrocyclization (e.g., stapled analogs for PAK1) and PROTAC conjugation to leverage the scaffold’s binding affinity for targeted protein degradation [3] [5].

Properties

CAS Number

955304-69-5

Product Name

6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

6-(4-ethylpiperazin-1-yl)-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C23H25N7

Molecular Weight

399.502

InChI

InChI=1S/C23H25N7/c1-2-28-13-15-29(16-14-28)23-26-21(25-18-9-5-3-6-10-18)20-17-24-30(22(20)27-23)19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3,(H,25,26,27)

InChI Key

ZIWCKTUGANHDOY-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.